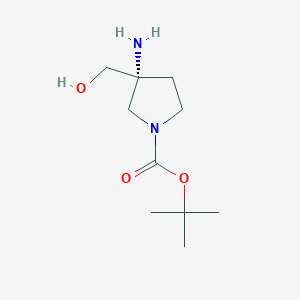
5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C11H14FN It is a fluorinated derivative of tetrahydronaphthalen-1-amine, characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 7th position on the naphthalene ring
準備方法
The synthesis of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-1-tetralone and methylmagnesium bromide.
Grignard Reaction: The 5-fluoro-1-tetralone undergoes a Grignard reaction with methylmagnesium bromide to introduce the methyl group at the 7th position.
Reduction: The resulting intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to form the desired amine.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反応の分析
5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield different amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-fluoro-7-methyl-1-tetralone, while reduction may produce 5-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
科学的研究の応用
5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, potentially leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
5-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be compared with other similar compounds, such as:
7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: This compound has a similar structure but with the positions of the fluorine and methyl groups reversed.
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: This compound lacks the methyl group at the 7th position, which may affect its chemical properties and biological activities.
1,2,3,4-Tetrahydro-1-naphthylamine: This compound lacks both the fluorine and methyl groups, making it less specific in its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H14FN |
|---|---|
分子量 |
179.23 g/mol |
IUPAC名 |
5-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FN/c1-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3 |
InChIキー |
KHZOHEUYVZEIKV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCCC2N)C(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate](/img/structure/B13058556.png)
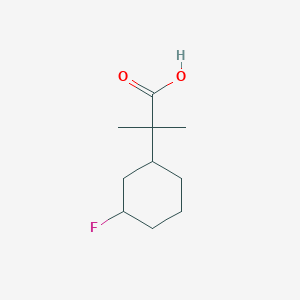
![(2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13058559.png)
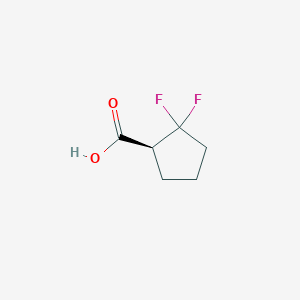
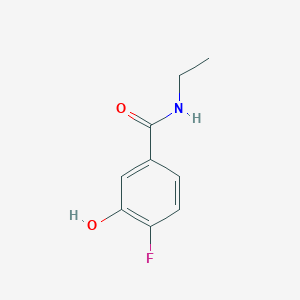
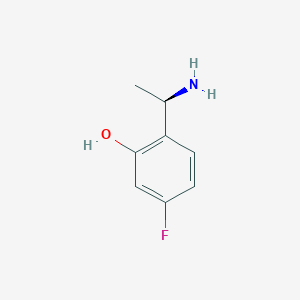
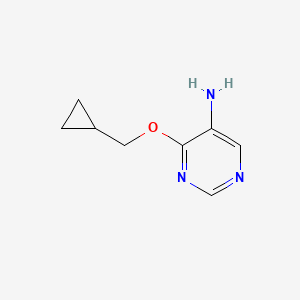
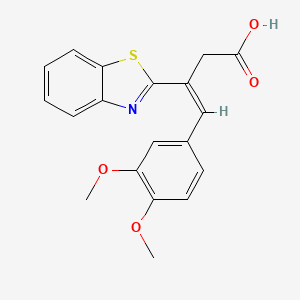
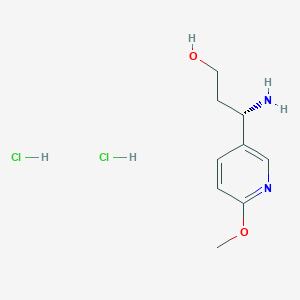
![N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide](/img/structure/B13058600.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate](/img/structure/B13058604.png)

![2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13058622.png)
